
Ethyl 4-(2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an oxadiazole ring, and a thioacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting o-tolyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding thiosemicarbazide, which is then cyclized to form the oxadiazole ring.
Thioacetylation: The oxadiazole derivative is then reacted with chloroacetyl chloride to introduce the thioacetyl group.
Piperazine coupling: Finally, the thioacetylated oxadiazole is coupled with ethyl piperazine-1-carboxylate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
Ethyl 4-(2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its potential activity on neurotransmitter receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules like proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with metal ions, potentially affecting metal-dependent enzymes. The piperazine ring can mimic neurotransmitter structures, allowing the compound to interact with neurotransmitter receptors and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-((5-(adamantan-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate: Similar structure but with an adamantyl group instead of an o-tolyl group.
Ethyl 4-(2-((5-(phenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate: Similar structure but with a phenyl group instead of an o-tolyl group.
Uniqueness
Ethyl 4-(2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is unique due to the presence of the o-tolyl group, which can impart specific electronic and steric properties that influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
ethyl 4-[2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-3-25-18(24)22-10-8-21(9-11-22)15(23)12-27-17-20-19-16(26-17)14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCZIWDQUJCJPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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